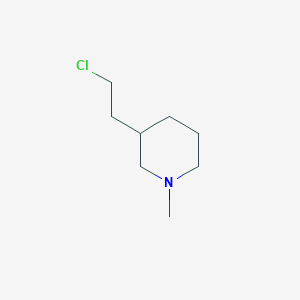

3-(2-Chloroethyl)-1-methylpiperidine

Description

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic science. The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a particularly prominent structural motif. wikipedia.org It is found in a vast array of natural products, pharmaceuticals, and alkaloids. wikipedia.orgresearchgate.net The prevalence of the piperidine scaffold is attributed to its ability to form a stable, chair-like conformation and to serve as a versatile synthetic building block. researchgate.net Its presence in a molecule can influence properties such as basicity, lipophilicity, and the ability to interact with biological targets.

Historical Perspective on Structurally Related Compounds in Synthetic Chemistry

The study of piperidine-containing molecules has a rich history, largely rooted in the exploration of alkaloids. Piperidine alkaloids are a diverse class of natural products found in numerous plant families. taylorandfrancis.com Historically significant examples include piperine, the compound responsible for the pungency of black pepper, and coniine, a toxic alkaloid isolated from poison hemlock. wikipedia.org The isolation and structural elucidation of these compounds spurred significant developments in synthetic chemistry as researchers sought to replicate their complex architectures and explore their biological activities. researchgate.net

Concurrently, the development of synthetic methodologies involving chloroethylamine derivatives has been pivotal in organic synthesis. The chloroethyl group is a reactive functional handle, with the chlorine atom serving as a good leaving group in nucleophilic substitution reactions. The discovery of nitrogen mustards, which contain bis(2-chloroethyl)amine (B1207034) moieties, as potent alkylating agents in the 1940s highlighted the reactivity of this functional group and catalyzed research into mono-chloroethyl amines for various applications. evitachem.comresearchgate.net The synthesis of N-(2-chloroethyl) amines, typically achieved by the chlorination of the corresponding ethanolamine, became a standard transformation for creating valuable chemical intermediates. shreeganeshchemical.com

Significance of 3-(2-Chloroethyl)-1-methylpiperidine as a Research Target

This compound emerges as a compound of interest at the intersection of these two fields. It incorporates the stable, saturated piperidine heterocycle, substituted with a methyl group on the nitrogen and a reactive 2-chloroethyl side chain. This specific combination of features makes it a valuable intermediate in synthetic chemistry. lookchem.comlookchem.com

The molecule is bifunctional: the tertiary amine of the piperidine ring is basic and nucleophilic, while the carbon bearing the chlorine atom is electrophilic. This dual reactivity allows for a wide range of chemical transformations, enabling its use as a building block for more complex molecules. It is primarily utilized as a reagent and precursor in the synthesis of pharmaceuticals and agrochemicals. lookchem.comlookchem.com The unique chemical structure, featuring both the piperidine scaffold common to many bioactive compounds and a reactive alkylating chain, allows for the systematic creation of diverse molecular libraries for screening and development in medicinal and materials chemistry. lookchem.com

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ClN | lookchem.comchemicalbook.com |

| Molecular Weight | 161.67 g/mol | lookchem.comchemicalbook.comchemheterocycles.com |

| CAS Number | 10298-11-0 | evitachem.comlookchem.com |

| Boiling Point | 203.3°C at 760 mmHg | lookchem.com |

| Density | 0.971 g/cm³ | lookchem.com |

| Flash Point | 76.8°C | lookchem.com |

| Refractive Index | 1.459 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

3-(2-chloroethyl)-1-methylpiperidine |

InChI |

InChI=1S/C8H16ClN/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7H2,1H3 |

InChI Key |

XDVWOTOPYNSYDL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloroethyl 1 Methylpiperidine and Its Precursors

Retrosynthetic Analysis of the Piperidine (B6355638) Core and Chloroethyl Moiety

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler starting materials. ias.ac.infiveable.me This process involves breaking down the complex structure into smaller, more manageable fragments through a series of "disconnections" that correspond to reliable forward chemical reactions.

For 3-(2-Chloroethyl)-1-methylpiperidine, the analysis can be broken down into three key components: the piperidine ring, the N-methyl group, and the 2-chloroethyl side chain.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif in many natural products and synthetic compounds. nih.gov Its construction can be approached through various disconnection strategies, which point to several classes of precursor molecules.

Table 1: Retrosynthetic Disconnections for the Piperidine Ring

| Disconnection Approach | Precursor Type | Illustrative Forward Reaction |

|---|---|---|

| C-N Bond Disconnection | Acyclic amino aldehydes/ketones | Reductive amination |

| C-C Bond Disconnection | Functionalized pyridines | Reduction of the aromatic ring |

| C-C and C-N Bond Disconnections | 1,5-Dicarbonyl compounds and an amine source | Condensation followed by cyclization and reduction |

One common retrosynthetic approach involves disconnecting the C-N bonds, leading back to a linear amino-aldehyde or amino-ketone. The forward reaction, an intramolecular reductive amination, would then form the piperidine ring. Another strategy is to envision the piperidine as a reduced form of a corresponding pyridine (B92270) derivative. The synthesis would then involve the preparation of a substituted pyridine followed by its catalytic hydrogenation. Additionally, cyclization reactions of linear precursors, such as those containing an amine and a suitable electrophile separated by a five-carbon chain, are a powerful tool for piperidine synthesis. nih.gov

The N-methyl group can be introduced at various stages of the synthesis. Retrosynthetically, disconnecting the N-methyl bond suggests a secondary amine (3-(2-chloroethyl)piperidine) as the immediate precursor.

Table 2: Strategies for N-Methyl Group Introduction

| Method | Reagents | Description |

|---|---|---|

| Reductive Amination | Formaldehyde (B43269), reducing agent (e.g., sodium triacetoxyborohydride) | The secondary amine reacts with formaldehyde to form an iminium ion, which is then reduced in situ. |

| Eschweiler-Clarke Reaction | Formic acid, formaldehyde | A classic method for the methylation of primary and secondary amines. nih.gov |

The 2-chloroethyl group is a reactive moiety that can be introduced through several pathways. A common retrosynthetic disconnection is at the C-N bond, leading to N-methylpiperidine and a two-carbon electrophile.

Table 3: Strategies for 2-Chloroethyl Side Chain Introduction

| Method | Reagents | Description |

|---|---|---|

| N-Alkylation with a Dihaloethane | 1-Bromo-2-chloroethane (B52838) or 1,2-dichloroethane | The piperidine nitrogen acts as a nucleophile, displacing one of the halogen atoms. 1-bromo-2-chloroethane is often preferred due to the better leaving group ability of bromide. |

A direct approach in the forward synthesis is the N-alkylation of 1-methylpiperidine (B42303) with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane. Alternatively, a two-step sequence is widely employed where the piperidine is first reacted with 2-chloroethanol (B45725) or ethylene (B1197577) oxide to yield the corresponding N-(2-hydroxyethyl) derivative. This alcohol intermediate is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to give the desired 2-chloroethyl side chain. evitachem.com

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be devised. These routes can be broadly categorized into those that construct the piperidine ring with the substituents already in place or those that build upon a pre-formed piperidine scaffold.

Intramolecular cyclization reactions are a powerful method for constructing the piperidine ring. nih.gov In the context of this compound, a suitable acyclic precursor containing the necessary carbon framework and functional groups would be required.

A hypothetical cyclization approach could start from a linear precursor containing an amine, a methyl group on the nitrogen, and a latent 2-chloroethyl group at the appropriate position. For instance, an N-methylated amino alcohol with a leaving group at the δ-position could undergo intramolecular cyclization to form the piperidine ring. The alcohol functionality could then be converted to the chloride.

Recent advances in catalysis have provided numerous methods for piperidine synthesis via cyclization, including metal-catalyzed reactions and radical-mediated cyclizations. nih.gov These contemporary methods often offer high levels of stereocontrol, which would be important if a specific stereoisomer of this compound were desired.

A more common and straightforward approach involves the functionalization of a pre-existing piperidine derivative. This is often achieved through a sequence of alkylation and amination reactions.

One of the most prevalent methods for synthesizing N-(2-chloroethyl)piperidines involves a two-step process starting from the corresponding piperidine. In the case of the target molecule, the synthesis would commence with 3-methylpiperidine (B147322).

Step 1: N-Hydroxyethylation 3-Methylpiperidine is reacted with an electrophilic two-carbon synthon that introduces a hydroxyethyl (B10761427) group. 2-Chloroethanol is a commonly used reagent for this purpose. The reaction proceeds via a nucleophilic attack of the secondary amine of 3-methylpiperidine on the carbon atom of 2-chloroethanol bearing the chlorine atom, displacing it in an SN2 reaction. A base is typically added to neutralize the hydrochloric acid generated during the reaction. Alternatively, ethylene oxide can be used, which undergoes ring-opening upon attack by the amine to directly yield the N-(2-hydroxyethyl) derivative.

Step 2: Chlorination of the Alcohol The resulting N-(2-hydroxyethyl)-3-methylpiperidine is then converted to the final product by chlorination of the primary alcohol. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, often carried out in an inert solvent like toluene (B28343) or chloroform. evitachem.com

An alternative direct route is the N-alkylation of 3-methylpiperidine with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane. The greater reactivity of the bromine atom allows for selective displacement, leaving the chloro group intact.

The final step in these sequences would be the introduction of the N-methyl group, if not already present on the starting piperidine. If the synthesis started with 3-methylpiperidine, the resulting 1-(2-chloroethyl)-3-methylpiperidine, a secondary amine, would then be methylated using a method like the Eschweiler-Clarke reaction or reductive amination with formaldehyde as previously described. nih.gov

Table 4: Illustrative Reaction Sequence via Alkylation and Amination

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Methylpiperidine | 2-Chloroethanol, Base | 1-(2-Hydroxyethyl)-3-methylpiperidine |

| 2 | 1-(2-Hydroxyethyl)-3-methylpiperidine | Thionyl chloride (SOCl₂) | 1-(2-Chloroethyl)-3-methylpiperidine |

This modular approach, building upon a substituted piperidine core, offers a versatile and reliable method for the synthesis of this compound and its analogues.

Stereoselective Synthesis Approaches for Chiral Analogs

Achieving stereoselectivity in the synthesis of 3-substituted piperidines is crucial as different enantiomers of a chiral molecule can exhibit varied biological activities. While direct stereoselective methods for this compound are not extensively documented in publicly accessible literature, several strategies for analogous chiral 3-substituted piperidines can be applied. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, N-galactosylation of 2-pyridone can be employed to direct the stereoselective addition of organometallic reagents, yielding 3-substituted piperidines with high diastereoselectivity.

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. A notable example is the Rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to couple aryl or vinyl boronic acids with a partially reduced pyridine ring, such as a phenyl pyridine-1(2H)-carboxylate, to create 3-substituted tetrahydropyridines with excellent enantioselectivity. A subsequent reduction step can then furnish the chiral 3-substituted piperidine.

Intramolecular reactions of carefully designed acyclic precursors are also a cornerstone of stereoselective piperidine synthesis. For example, the asymmetric intramolecular aza-Michael reaction, often catalyzed by chiral phosphoric acids, can be used to construct the piperidine ring with a high degree of enantioselectivity.

The following table summarizes some of these stereoselective approaches applicable to the synthesis of chiral 3-substituted piperidines.

| Method | Key Reagents/Catalysts | General Outcome | Applicability |

| Chiral Auxiliary | N-Galactosylated 2-pyridone, Organometallic reagents | High diastereoselectivity in the formation of 3-substituted piperidines. | Introduction of a substituent at the 3-position with stereocontrol. |

| Asymmetric Catalysis | Rhodium catalyst, Chiral ligands, Boronic acids | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | Formation of chiral precursors to 3-substituted piperidines. |

| Intramolecular aza-Michael Reaction | Chiral Phosphoric Acids | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. | Construction of the chiral piperidine ring from an acyclic precursor. |

Alternative Synthetic Pathways and Novel Reagent Applications

Beyond traditional synthetic routes, research into novel reagents and energy sources is paving the way for more efficient and sustainable methods for synthesizing piperidine derivatives.

Exploration of Organometallic Reagents in Synthesis

Organometallic reagents, which contain a carbon-metal bond, are powerful tools in organic synthesis for forming new carbon-carbon bonds. Their application in the synthesis of this compound and its precursors is an area of significant potential.

Grignard Reagents (R-Mg-X): These organomagnesium compounds are highly effective nucleophiles. They can be used to introduce alkyl or aryl groups to a piperidine precursor. For instance, a Grignard reagent could be added to a suitable electrophilic precursor of the piperidine ring to form a C-C bond at the 3-position. Conversely, the chloroethyl group of this compound itself can be converted into a Grignard reagent, (3-methylpiperidino)ethylmagnesium chloride, by reacting with magnesium metal. This creates a potent nucleophile that can be used to build more complex molecules.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds are strong bases and nucleophiles. They are used in directed lithiation reactions, where a lithium atom is introduced at a specific position on a molecule, which can then be reacted with an electrophile. For example, N-Boc-protected piperidines can be lithiated at the alpha-position to the nitrogen and subsequently reacted to introduce substituents. This methodology could be adapted to create precursors for 3-substituted piperidines.

Photocatalytic and Electrocatalytic Synthetic Strategies

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis as greener and more efficient alternatives to traditional methods. These techniques use light or electricity, respectively, to drive chemical reactions.

Photocatalysis: This method utilizes a photocatalyst that, upon absorbing light, can initiate a chemical reaction. Visible-light photocatalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. While specific applications to this compound are not widely reported, the general principles are applicable. For example, photocatalytic methods have been developed for the C-H activation of N-aryl amines, which can then undergo cyclization to form heterocyclic rings. This approach could potentially be adapted for the synthesis of the piperidine core.

Electrocatalysis: Electrosynthesis uses an electric current to drive non-spontaneous chemical reactions. It offers a high degree of control over reaction conditions and can often be performed at room temperature. Anodic oxidation has been used for the α-methoxylation of N-formylpiperidine, creating a precursor that allows for the introduction of carbon nucleophiles at the 2-position. nih.gov Furthermore, electroreductive cyclization of imines with dihaloalkanes has been successfully employed to synthesize piperidine derivatives. nih.govresearchgate.net These electrocatalytic methods represent a promising avenue for the synthesis of substituted piperidines like this compound. nih.gov

Purification and Isolation Techniques in Laboratory Synthesis

After the synthesis of this compound, a crucial step is its purification and isolation to obtain a compound of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Extraction: The crude reaction mixture is often first subjected to a workup procedure involving liquid-liquid extraction. This separates the desired product from inorganic salts and other water-soluble byproducts. The choice of solvent is critical and is based on the solubility of the product and impurities.

Chromatography: This is one of the most powerful and widely used purification techniques in organic synthesis.

Flash Column Chromatography: This is a common method for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel or alumina, and a solvent or a mixture of solvents (eluent) is used to move the components down the column at different rates. For piperidine derivatives, mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727) are often used.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique uses high pressure to pass the solvent through the column, leading to a much higher resolution. It's important to note that some piperidine derivatives can show multiple peaks in HPLC, which may be due to different ionization states or interactions with the stationary phase. researchgate.net

Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, distillation can be an effective purification method, especially for removing non-volatile impurities.

Crystallization: If the compound is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity. The hydrochloride salt of this compound is often prepared to facilitate purification by crystallization, as salts tend to be more crystalline than the free base.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Chemical Reactivity and Transformation Studies of 3 2 Chloroethyl 1 Methylpiperidine

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The chloroethyl group is an effective electrophilic site, susceptible to nucleophilic attack due to the polarization of the carbon-chlorine bond. The chlorine atom serves as a good leaving group, facilitating substitution reactions.

A significant aspect of the reactivity of N-(2-chloroethyl)amines is their capacity for intramolecular cyclization. In the case of 3-(2-Chloroethyl)-1-methylpiperidine, the lone pair of electrons on the piperidine (B6355638) nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. This process displaces the chloride ion and results in the formation of a highly strained, three-membered aziridinium (B1262131) ring fused to the piperidine structure, creating a spirocyclic quaternary ammonium (B1175870) salt.

This cyclization is a rapid and often reversible equilibrium process. The resulting aziridinium ion is a potent alkylating agent itself, as the strained ring is readily opened by nucleophiles. The propensity for this cyclization is influenced by the electronic environment of the piperidine ring. Studies on analogous N-phenyl-N'-(2-chloroethyl)ureas have shown that such intramolecular cyclizations can lead to highly active intermediates that are key to the molecule's subsequent reactions with biological targets. nih.gov

The chloroethyl group provides a reactive handle for introducing the 3-methylpiperidinoethyl moiety into other molecules through intermolecular nucleophilic substitution. A wide array of nucleophiles can displace the chloride ion, leading to the formation of new derivatives. evitachem.com These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. The nitrogen atom in the piperidine ring can also act as a nucleophile, allowing for further alkylation reactions. evitachem.com

The table below illustrates potential intermolecular substitution reactions with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1-Methylpiperidin-3-yl)ethanol | |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(2-Methoxyethyl)-1-methylpiperidine | |

| Amine | Ammonia (NH₃) | 2-(1-Methylpiperidin-3-yl)ethanamine | |

| Thiolate | Sodium Thiophenolate (NaSPh) | 1-Methyl-3-(2-(phenylthio)ethyl)piperidine | |

| Cyanide | Sodium Cyanide (NaCN) | 3-(1-Methylpiperidin-3-yl)propanenitrile |

Elimination Reactions and Olefin Formation

In competition with nucleophilic substitution, this compound can undergo elimination reactions, particularly in the presence of a strong, sterically hindered base. msu.eduuci.edu The most common mechanism is the bimolecular elimination (E2) pathway. msu.edu In this concerted reaction, the base abstracts a proton from the carbon atom adjacent to the chloro-substituted carbon (the β-carbon), while simultaneously the C-Cl bond breaks and a double bond is formed.

This reaction would result in the formation of 3-vinyl-1-methylpiperidine. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. libretexts.org However, in this specific case, only one olefin product is possible. The choice between substitution and elimination is influenced by factors such as the nature of the base (strong, non-nucleophilic bases favor elimination), temperature, and solvent. amazonaws.com

Transformations of the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This property allows for a variety of chemical transformations directly involving the nitrogen atom.

The piperidine nitrogen can react with various alkylating agents to form quaternary ammonium salts. This process, known as quaternization, is a type of nucleophilic substitution where the nitrogen atom is the nucleophile. Such reactions are useful for introducing a permanent positive charge into the molecule or for attaching the piperidine moiety to other molecular scaffolds. This strategy is employed in the design of chemical probes, where the piperidine derivative might be linked to a larger molecule to study biological systems. The reaction of tertiary amines with alkyl halides is a common method for synthesizing these quaternary salts. mdpi.com

The table below provides examples of quaternization reactions.

| Alkylating Agent | Product Structure | Quaternary Salt Name |

| Methyl Iodide (CH₃I) | 3-(2-Chloroethyl)-1,1-dimethylpiperidin-1-ium iodide | |

| Benzyl Bromide (BnBr) | 1-Benzyl-3-(2-chloroethyl)-1-methylpiperidin-1-ium bromide | |

| Ethyl Chloroacetate | 1-(2-Chloroethyl)-3-(ethoxycarbonylmethyl)-1-methylpiperidin-1-ium chloride |

Building upon the principle of quaternization and the nucleophilicity of the piperidine nitrogen, the compound can be derivatized for use in labeling and conjugation studies. By reacting with bifunctional alkylating agents containing reporter groups—such as fluorescent dyes, biotin, or radioactive isotopes—the piperidine moiety can be tagged for detection and visualization in various assays.

Furthermore, the nitrogen can be used as a chemical handle to conjugate the molecule to larger biomolecules like peptides, proteins, or nucleic acids, or to synthetic polymers. This allows for the specific delivery or incorporation of the piperidinoethyl structure into more complex systems for research in materials science or medicinal chemistry.

Redox Chemistry of the Piperidine Moiety

The piperidine ring in this compound is susceptible to redox reactions, primarily involving the nitrogen atom and the adjacent carbon atoms. These transformations are significant for modifying the compound's structure and properties.

Oxidation: The tertiary amine of the piperidine ring can undergo oxidation to form the corresponding N-oxide. This transformation is a common metabolic pathway for many tertiary amine drugs and is also a valuable synthetic tool. The oxidation of N-methylpiperidine derivatives is often achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). The stereoselectivity of N-oxidation can be influenced by the presence of substituents on the piperidine ring. For instance, the oxidation of N-alkylpiperidines generally shows a preference for axial attack of the oxidant. While specific experimental data for the N-oxidation of this compound is not extensively detailed in the reviewed literature, the general principles of N-alkylpiperidine oxidation suggest that the corresponding N-oxide can be readily formed.

In some cases, oxidation can also occur at the carbon atoms alpha to the nitrogen, leading to the formation of iminium ions. These intermediates can be further transformed into other functional groups. For example, the dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives with mercuric acetate-EDTA has been shown to form an iminium function regioselectively.

Reduction: The piperidine ring itself is a saturated heterocycle and is generally resistant to reduction under typical conditions. However, the chloroethyl group attached to the nitrogen atom can be subject to reductive dehalogenation. This reaction would result in the formation of 1-methyl-3-ethylpiperidine. While specific reagents and conditions for the reductive dehalogenation of this compound are not explicitly documented, methods for the reduction of chloroalkylamines are well-established in organic synthesis and could likely be applied to this compound.

It is also noteworthy that piperidine derivatives can be synthesized through the reduction of corresponding pyridine (B92270) precursors. For example, the reduction of pyridine N-oxides to piperidines can be achieved using reagents like ammonium formate (B1220265) and palladium on carbon.

Acid-Base Properties and Protonation States in Research Contexts

The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. The basicity of the molecule is a critical factor influencing its solubility, reactivity, and interaction with biological systems.

The basicity of the piperidine nitrogen is influenced by the electronic effects of its substituents. The methyl group on the nitrogen is an electron-donating group, which generally increases basicity compared to an unsubstituted secondary amine. However, the chloroethyl group is an electron-withdrawing group due to the electronegativity of the chlorine atom. This inductive effect is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to N-methylpiperidine. The position of the methyl group on the piperidine ring can also have a minor steric and electronic influence on the nitrogen's basicity.

Protonation States and Reactivity: In aqueous media or in the presence of acids, the piperidine nitrogen of this compound will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form. The predominant species at a given pH is determined by the pKa of the compound. At a pH below its pKa, the protonated form will be dominant, while at a pH above its pKa, the neutral form will prevail.

The protonation state of the molecule significantly impacts its chemical reactivity. The lone pair of electrons on the nitrogen is responsible for its nucleophilic character. In its neutral form, the nitrogen can act as a nucleophile, participating in reactions such as alkylation or acylation. However, upon protonation, this lone pair is no longer available, and the nucleophilicity of the nitrogen is effectively nullified.

The protonation state is also a key determinant of the molecule's solubility and its ability to interact with biological targets. In many research contexts, particularly in medicinal chemistry and pharmacology, the ability of a molecule to exist in a protonated state at physiological pH (around 7.4) is crucial for its interaction with receptors and enzymes, which often involves ionic interactions. Given the predicted pKa of a similar compound is 8.37, it is expected that this compound would be significantly protonated at physiological pH. This protonation can influence its distribution in biological systems and its ability to cross cell membranes. For instance, the protonated form is generally more water-soluble and less able to passively diffuse across lipid bilayers compared to the neutral form.

In synthetic organic chemistry, the protonation state can be strategically manipulated to control reaction outcomes. For instance, in reactions where the piperidine nitrogen could interfere as a nucleophile, the reaction can be carried out under acidic conditions to ensure the nitrogen is protonated and thus unreactive. Conversely, to utilize the nucleophilicity of the nitrogen, the reaction would be performed under basic or neutral conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While one-dimensional (1D) NMR provides basic information about the chemical environment of nuclei like ¹H and ¹³C, advanced multi-dimensional techniques are required for a complete structural and conformational assignment, particularly for cyclic systems like piperidines.

Multi-Dimensional NMR (COSY, HSQC, HMBC) for Conformational Analysis

The conformational landscape of the 3-(2-Chloroethyl)-1-methylpiperidine molecule is dominated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric and torsional strain. nih.gov In this conformation, the substituents—the methyl group on the nitrogen, and the chloroethyl group at the C3 position—can exist in either axial or equatorial orientations. Multi-dimensional NMR experiments are indispensable for unambiguously assigning proton and carbon signals and deducing the molecule's preferred conformation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would reveal correlations between protons on C2 and C3, C3 and C4, and so on, allowing for the mapping of the proton connectivity around the piperidine ring and along the chloroethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each specific proton, simplifying the complex ¹³C spectrum.

The magnitude of the coupling constants (J-values) observed in the ¹H NMR spectrum provides critical insight into the dihedral angles between protons, which in turn helps to determine the chair conformation and the orientation of the substituents. Generally, a large coupling constant between adjacent protons on the ring suggests a diaxial relationship, while smaller values indicate axial-equatorial or diequatorial arrangements.

Based on analogous substituted piperidines, the following table presents illustrative NMR data expected for this compound.

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-CH₃ | ~2.3 (s) | ~42.5 | C2, C6 |

| H2, H6 (Ring) | ~2.0-2.8 (m) | ~60.0, ~55.0 | N-CH₃, C3, C5 |

| H3 (Ring) | ~1.8 (m) | ~35.0 | C2, C4, C5, C1' (Side Chain) |

| H4, H5 (Ring) | ~1.2-1.7 (m) | ~25.0, ~30.0 | C3, C6 |

| H1' (-CH₂CH₂Cl) | ~1.9 (m) | ~38.0 | C3, C2' |

| H2' (-CH₂CH₂Cl) | ~3.6 (t, J=7) | ~45.0 | C1' |

Solid-State NMR Applications in Polymorphism Research

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for solid materials. researchgate.net Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different crystalline forms, as it is highly sensitive to the local chemical environment of the nuclei. dur.ac.uknih.gov

While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR measures these interactions, which are dependent on the orientation of the molecule within the crystal lattice. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in:

Molecular Conformation: The precise bond angles and lengths can vary slightly between polymorphs.

Crystal Packing: The arrangement of molecules relative to each other in the unit cell affects intermolecular interactions.

Intermolecular Interactions: Hydrogen bonding or other weak interactions can differ, leading to changes in chemical shifts.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. By comparing the ¹³C CP-MAS spectra of different batches of solid this compound, one could identify the presence of different polymorphs or quantify the composition of a polymorphic mixture. researchgate.net

Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental formula, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₈H₁₆ClN. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺) with the theoretically calculated value.

| Parameter | Value |

| Molecular Formula | C₈H₁₆ClN |

| Nominal Mass | 161 |

| Monoisotopic Mass (Calculated) | 161.09713 |

| Expected [M+H]⁺ Ion (Calculated) | 162.10441 |

An experimental HRMS measurement yielding a mass very close to 162.10441 would provide strong evidence for the proposed elemental formula, C₈H₁₆ClN.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) is an advanced technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed information about the structure and fragmentation pathways of a molecule. researchgate.net

For this compound (MW 161.67), the fragmentation pattern would likely be initiated by cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines, or by loss of the chloroethyl side chain.

A plausible fragmentation pathway could include:

Loss of a chlorine radical: [M - Cl]⁺ → m/z 126

Alpha-cleavage with loss of the chloroethyl group: [M - C₂H₄Cl]⁺ → m/z 98. This fragment corresponds to the 1-methyl-3-methylene-piperidine radical cation.

Cleavage of the piperidine ring: Fragmentation of the ring can lead to various smaller charged species. For example, cleavage adjacent to the nitrogen can result in the formation of an iminium ion.

The following table outlines some of the key fragments that would be expected in the MS/MS spectrum of the [M+H]⁺ ion of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

| 162.1 | 126.1 | HCl | C₈H₁₅N⁺, Aziridinium (B1262131) ion formation followed by ring opening |

| 162.1 | 98.1 | C₂H₄Cl | [C₆H₁₂N]⁺, 1-Methyl-piperidine-3-yl cation |

| 162.1 | 84.1 | C₂H₄Cl, CH₂ | [C₅H₁₀N]⁺, Fragment from ring cleavage |

| 98.1 | 58.1 | C₃H₄ | [C₃H₈N]⁺, N-methyl-prop-2-en-1-aminium |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are complementary and are excellent for identifying functional groups and studying intermolecular interactions.

FTIR Spectroscopy: Measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending. It is particularly sensitive to polar bonds like C-N and C-Cl.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is more sensitive to non-polar, symmetric bonds and vibrations, such as C-C bonds within the piperidine ring.

For this compound, the spectra would be characterized by vibrations associated with the piperidine ring and its substituents.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FTIR/Raman) | Notes |

| C-H Stretch (Aliphatic) | 2850-3000 | Both | From CH₂ and CH₃ groups on the ring and side chain. |

| C-N Stretch (Tertiary Amine) | 1050-1250 | FTIR | Characteristic of the N-alkylated piperidine structure. |

| C-C Stretch | 800-1200 | Raman | Vibrations of the piperidine ring skeleton. |

| CH₂ Bend (Scissoring) | 1440-1480 | Both | Bending vibrations of the numerous methylene (B1212753) groups. |

| C-Cl Stretch | 650-800 | Both | Characteristic stretch for the chloroalkane functional group. |

By analyzing the precise positions and shapes of these vibrational bands, one can confirm the presence of all key functional groups within the molecule. Furthermore, shifts in these frequencies can indicate intermolecular interactions, such as hydrogen bonding, in the solid state, complementing data from ssNMR. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry, which is crucial for understanding their chemical reactivity and biological interactions. The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern.

The detailed structural parameters obtained from X-ray crystallography are invaluable for molecular modeling, structure-activity relationship (SAR) studies, and ensuring the absolute configuration of chiral centers. The data allows for a fundamental understanding of the solid-state packing and intermolecular interactions, such as hydrogen bonds, that govern the crystal lattice. nih.gov

Below is a table summarizing representative crystallographic data obtained for various substituted piperidine derivatives, showcasing the type of information generated from single-crystal X-ray diffraction analysis. tandfonline.comjyu.fi

Table 1: Representative Crystallographic Data for Substituted Piperidine Derivatives

| Compound/Derivative | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one | C₂₄H₂₈N₂O₃ | Monoclinic | P2₁/c | a = 9.5714 Å, b = 19.7588 Å, c = 11.3961 Å, β = 94.383° | tandfonline.com |

| N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-one | C₂₆H₃₂N₂O₃ | Orthorhombic | P2₁2₁2₁ | a = 9.0053 Å, b = 12.1942 Å, c = 21.1742 Å | tandfonline.com |

| 1,2-dimorpholinoethane (contains morpholine, a related heterocycle) | C₁₀H₂₀N₂O₂ | Monoclinic | P2₁/n | a = 6.0430 Å, b = 8.0805 Å, c = 11.1700 Å, β = 97.475° | jyu.fi |

Chromatographic Methods for Purity Assessment and Reaction Product Separation

Chromatographic techniques are indispensable for the analysis of chemical compounds, enabling the separation, identification, and quantification of components within a mixture. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for quality control, purity assessment, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of non-volatile or thermally unstable compounds like this compound. The method's high resolution and sensitivity make it ideal for accurately measuring the concentration of the target compound in a sample and for detecting impurities.

A typical HPLC analysis for a piperidine derivative involves a reversed-phase setup, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Since piperidine derivatives may lack a strong UV chromophore, derivatization with a UV-absorbing agent can be employed to enhance detection by a UV-Vis spectrophotometric detector. Alternatively, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

The quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. This method is crucial for ensuring the final product meets required purity specifications and for stability studies.

The table below outlines typical parameters for an HPLC method suitable for the quantitative analysis of piperidine derivatives.

Table 2: Illustrative HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm, if derivatized or possessing a chromophore) or Universal Detector (ELSD/CAD) |

| Injection Volume | 5 - 20 µL |

| Quantification | External standard calibration curve based on peak area |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is exceptionally useful for identifying volatile byproducts, unreacted starting materials, and residual solvents, thereby providing critical insights into reaction efficiency and impurity profiles.

The synthesis of this compound typically involves the reaction of 3-methylpiperidine (B147322) with a 2-hydroxyethylating agent (like 2-chloroethanol) to form an intermediate, 1-(2-hydroxyethyl)-3-methylpiperidine, which is subsequently chlorinated using a reagent such as thionyl chloride (SOCl₂).

GC-MS analysis of the crude reaction mixture can identify several potential volatile species:

Unreacted Starting Materials: Residual 3-methylpiperidine or 2-chloroethanol (B45725).

Intermediate: The presence of 1-(2-hydroxyethyl)-3-methylpiperidine indicates an incomplete chlorination step.

Solvents: Residual solvents used in the reaction or workup (e.g., toluene (B28343), dichloromethane).

Side-Products: The reaction of amino alcohols with thionyl chloride can sometimes lead to the formation of cyclic side-products like 1,2,3-oxathiazolidine-2-oxides. cdnsciencepub.comresearchgate.net Other potential byproducts from N-alkylation reactions could include species formed from over-alkylation, if reaction conditions are not carefully controlled. researchgate.net

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the positive identification of each compound by comparison to spectral libraries.

Table 3: Potential Volatile Byproducts and Precursors in the Synthesis of this compound Identifiable by GC-MS

| Compound | Role/Origin |

|---|---|

| 3-Methylpiperidine | Starting Material |

| 2-Chloroethanol | Starting Material |

| 1-(2-hydroxyethyl)-3-methylpiperidine | Intermediate |

| Toluene | Solvent |

| Dichloromethane (B109758) | Solvent |

Computational and Theoretical Studies of 3 2 Chloroethyl 1 Methylpiperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. They provide a framework for understanding electron distribution, molecular stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry, which involves finding the lowest energy arrangement of atoms corresponding to the most stable structure. For piperidine (B6355638) derivatives, methods like the B3LYP functional with a 6-311G(d,p) or similar basis set are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netmdpi.com

The geometry of 3-(2-Chloroethyl)-1-methylpiperidine is primarily defined by the piperidine ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. The substituents—the methyl group on the nitrogen and the chloroethyl group at the C3 position—can exist in either axial or equatorial positions. DFT calculations can determine the relative energies of these different conformers, revealing the most stable configuration and the energy barriers for interconversion.

Furthermore, DFT is used to explore the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 1: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are illustrative, based on typical results for similar chloro-alkyl amine compounds calculated using DFT, as specific published data for this compound is not available.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, identifying likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net For this compound, the lone pair on the nitrogen atom and the electronegative chlorine atom would be expected to be regions of negative electrostatic potential.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than standard DFT for calculating molecular energies and properties. uni-muenchen.de

While computationally more demanding, these methods are often used to benchmark the results of less expensive methods like DFT. github.io For a molecule like this compound, ab initio calculations could provide highly accurate predictions of conformational energies, reaction barriers, and spectroscopic properties, serving as a "gold standard" for theoretical studies.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can provide a detailed picture of its conformational flexibility in different environments, such as in a solvent. These simulations can track the puckering of the piperidine ring (e.g., chair-to-boat or chair-to-twist interconversions) and the rotation around the single bonds of the chloroethyl side chain. rsc.org Studies on the related N-methyl piperidine have used computational methods to identify and analyze the equilibrium between chair and twist conformers. rsc.org MD simulations would allow for the characterization of the dominant conformations present in solution and the timescale of their interconversion, which is crucial for understanding the molecule's interactions and reactivity.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds. researchgate.net

DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. github.ioresearchgate.net The process typically involves first optimizing the molecule's geometry and then performing an NMR calculation using specialized functionals and basis sets, often including a solvent model (like the Polarizable Continuum Model, PCM) to better match experimental conditions. github.io By calculating the spectra for different possible isomers or conformers, a comparison with experimental data can help determine the correct structure.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. researchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for systematic errors in the computational method and anharmonicity. The predicted spectrum can be compared with experimental results to assign specific vibrational modes to observed absorption bands.

Table 2: Illustrative Predicted NMR Chemical Shifts (¹H and ¹³C) for this compound Note: These are hypothetical values based on general principles and data for similar piperidine structures, as specific published predictions for this molecule are unavailable. Shifts are relative to TMS.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.2 - 2.4 | ~42 - 46 |

| Piperidine Ring Protons | ~1.5 - 3.0 | ~25 - 60 |

| -CH₂-CH₂Cl | ~2.8 - 3.2 | ~55 - 60 |

| -CH₂-Cl | ~3.5 - 3.8 | ~40 - 45 |

Structure-Activity Relationship (SAR) Modeling (Excluding biological activity)

Structure-Activity Relationship (SAR) modeling aims to correlate the structural or physicochemical properties of molecules with their activity. In a non-biological context, this "activity" can refer to chemical reactivity, solubility, or other physical properties. Computational methods are essential for SAR as they can generate a wide range of molecular descriptors that quantify a molecule's properties.

For this compound, quantum chemical calculations can provide numerous descriptors for use in SAR models. These include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and partial atomic charges.

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices.

Thermodynamic Descriptors: Heat of formation and solvation energy.

By building a computational model that correlates these descriptors with a specific property (e.g., reaction rate in a particular chemical transformation) across a series of related piperidine derivatives, it becomes possible to predict the properties of new, unsynthesized compounds.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. A key aspect of this is the location of transition states (TS)—the high-energy structures that connect reactants and products. By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined, providing insight into the reaction rate and feasibility. uni-muenchen.de

A plausible reaction for this compound is an intramolecular cyclization. The nucleophilic nitrogen atom can attack the carbon atom bearing the chlorine, displacing the chloride ion to form a strained, three-membered aziridinium (B1262131) ring. This is a common reaction pathway for N-(2-chloroethyl) amines.

Computational transition state analysis would involve:

Modeling the reactant (this compound) and the product (the corresponding quaternary aziridinium cation).

Searching the potential energy surface for the transition state structure connecting them.

Calculating the activation energy for both the forward and reverse reactions.

Such studies, which have been performed on related systems like N-chloropiperidines to investigate dehydrochlorination reactions, can confirm the proposed mechanism, explore alternative pathways, and explain how factors like solvent or substituents might influence the reaction outcome. uni-muenchen.de

Role As an Intermediate in the Synthesis of Complex Chemical Structures

Precursor to Structurally Diverse Piperidine (B6355638) Derivatives

The primary utility of 3-(2-Chloroethyl)-1-methylpiperidine in synthetic chemistry is its role as a precursor to a multitude of piperidine derivatives. The carbon-chlorine bond in the chloroethyl side chain is polarized, rendering the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. This classic SN2 reaction pathway is the foundation for its use in creating diverse molecular libraries.

A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of a new covalent bond. This versatility allows chemists to introduce various functionalities and structural motifs onto the piperidine nitrogen.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Class | Nucleophile Example | Resulting Linkage | Derivative Class |

|---|---|---|---|

| Amines | Benzylamine | C-N | N-Substituted Piperidines |

| Alcohols/Phenols | Sodium Phenoxide | C-O | Aryl Ethers |

| Thiols/Thiophenols | Sodium Thiophenoxide | C-S | Thioethers |

| Carbanions | Malonic Ester Enolate | C-C | Carbon-extended Chains |

This modular approach enables the systematic modification of the piperidine scaffold, making this compound a valuable building block in medicinal chemistry and materials science for creating compounds with tailored properties. nih.gov

Spiro compounds, which feature two rings connected by a single common atom, represent an important class of three-dimensional molecules in drug discovery. rsc.orgbepls.com While direct, published examples of using this compound for spirocycle synthesis are not prominent, its structure is amenable to established synthetic strategies for creating spiropiperidines. rsc.org A general approach involves intramolecular alkylation, where the chloroethyl group acts as the electrophile.

This strategy would require a precursor molecule where a nucleophilic center is suitably positioned to attack the chloroethyl chain, leading to ring closure. For instance, a synthetic route could involve the initial functionalization of the 3-position of the piperidine ring to incorporate a carbon-based nucleophile (e.g., from a cyclic ketone or a malonate derivative). Subsequent base-mediated intramolecular cyclization would result in the formation of the spirocyclic system. The formation of spiropiperidines often involves multi-component reactions or rearrangements, but intramolecular cyclization of a pre-formed piperidine is a recognized strategy. rsc.orgnih.gov

Fused ring systems, where two rings share two adjacent atoms, are common motifs in natural products and pharmaceuticals. The synthesis of fused piperidine derivatives can be achieved through intramolecular cyclization reactions. nih.govresearchgate.net this compound can serve as a key starting material in such synthetic endeavors.

The general strategy involves attaching a side chain containing a nucleophile to the piperidine ring. This nucleophile can then attack the electrophilic carbon of the chloroethyl group, closing a new ring that is fused to the original piperidine scaffold. researchgate.netasianpubs.org For example, functionalizing the methyl group at the C3 position into a nucleophilic species (e.g., an amine or a stabilized carbanion) would create a precursor poised for intramolecular cyclization. The resulting bicyclic structure would contain the 1-methylpiperidine (B42303) ring fused to the newly formed ring. The success of such cyclizations often depends on factors like ring size (5- or 6-membered rings are favored) and the conformational flexibility of the intermediate chain. researchgate.net

Building Block for Chiral Auxiliary Design

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org Since 3-methylpiperidine (B147322) is a chiral molecule, its enantiomerically pure forms can be used to construct chiral auxiliaries. When prepared from an enantiomerically pure form of 3-methylpiperidine, this compound becomes a chiral building block.

The chloroethyl group provides a convenient handle for attaching the chiral piperidine moiety to a prochiral substrate, such as a ketone, carboxylic acid, or enolate. wikipedia.org The steric and electronic environment of the chiral piperidine auxiliary can then direct the approach of a reagent to one of the two faces of the prochiral substrate, leading to a diastereoselective transformation. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recovered for reuse. The use of carbohydrate-based auxiliaries to synthesize chiral piperidine alkaloids has demonstrated the effectiveness of using chiral scaffolds to control stereochemistry. researchgate.net

Applications in the Synthesis of Analytical Standards and Probes

In analytical chemistry, particularly for methods like chromatography and mass spectrometry, it is often necessary to have pure, stable reference compounds, known as analytical standards. These standards are used for instrument calibration and for the accurate identification and quantification of target analytes in complex mixtures. The synthesis of stable derivatives from reactive analytes is a common strategy to improve their detection and analysis. researchgate.netnih.gov

The reactive chloroethyl group of this compound makes it a useful derivatizing agent for creating analytical standards. It can react with analytes containing nucleophilic functional groups (such as phenols, thiols, or amines) to form stable, covalently bonded adducts. The incorporation of the 1-methylpiperidine moiety can improve the chromatographic properties of the analyte, increase its ionization efficiency in mass spectrometry, and provide a unique fragmentation pattern for confident identification. This approach is analogous to the use of 2-hydroxymethyl piperidine to create stable oxazolidine (B1195125) standards for the analysis of volatile aldehydes. researchgate.netnih.gov

Utilization in Combinatorial Chemistry Libraries for Research Exploration

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov These libraries are then screened for biological activity in high-throughput assays to identify lead compounds in drug discovery. nih.gov

The modular nature and reliable reactivity of this compound make it an ideal building block for combinatorial synthesis. The core 1-methyl-3-piperidine scaffold can be combined with a vast array of nucleophilic building blocks. Using automated, parallel synthesis platforms, this compound can be dispensed into an array of reaction vessels, each containing a different nucleophile. imperial.ac.uk This process allows for the efficient generation of a large library of diverse piperidine derivatives. The resulting library can then be screened to explore structure-activity relationships (SAR) and identify compounds with desired biological or material properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylpiperidine |

| Benzylamine |

| Sodium Phenoxide |

| Sodium Thiophenoxide |

| Malonic Ester |

| Sodium Azide |

Advanced Methodologies for Derivatization and Functionalization

Site-Specific Modification of the Chloroethyl Moiety

The 2-chloroethyl group attached to the piperidine (B6355638) nitrogen is a highly versatile functional handle, primarily due to the presence of a terminal primary alkyl chloride. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, thereby modifying the physicochemical properties of the parent molecule.

The carbon-chlorine bond is polarized, rendering the terminal carbon atom electron-deficient and prone to attack by various nucleophiles. Common nucleophiles employed for this purpose include amines, alcohols, thiols, and cyanide, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. The reaction is typically facilitated by a base to deprotonate the nucleophile or to neutralize the generated hydrochloric acid. The choice of solvent and reaction temperature is crucial for optimizing reaction rates and minimizing side reactions, such as elimination.

For instance, reaction with primary or secondary amines yields more complex diamine structures. Thiol-based nucleophiles can be used to introduce sulfur-containing moieties, which are known to have a high affinity for certain metal surfaces, a property that can be exploited in material science applications. This direct and reliable reactivity makes the chloroethyl group a key site for the covalent attachment of this piperidine derivative to other molecules or surfaces.

| Nucleophile | Illustrative Reagent | Reaction Conditions | Resulting Functional Group | Product Structure Example |

|---|---|---|---|---|

| Primary Amine | Aniline | Na2CO3, Acetonitrile, Reflux | Secondary Amine | |

| Phenoxide | Sodium Phenoxide | DMF, 80 °C | Ether | |

| Thiolate | Sodium thiophenoxide | Ethanol, Reflux | Sulfide (Thioether) | |

| Azide | Sodium Azide | DMSO, 100 °C | Alkyl Azide | |

| Cyanide | Potassium Cyanide | Aqueous Ethanol, Reflux | Nitrile |

Functionalization of the Piperidine Ring for Scaffold Diversification

Beyond the chloroethyl side chain, the piperidine ring itself offers opportunities for structural modification, primarily through carbon-hydrogen (C-H) bond functionalization. These advanced methods allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, providing a powerful tool for scaffold diversification without the need for pre-functionalized substrates. The primary challenge in the functionalization of the piperidine ring of 3-(2-chloroethyl)-1-methylpiperidine is achieving site-selectivity.

The piperidine ring has multiple C-H bonds that are chemically distinct:

C2 and C6 (α-positions): These positions are electronically activated by the adjacent nitrogen atom, making them susceptible to oxidation to form iminium ions, which can then be trapped by nucleophiles. nih.govacs.org

C4 (γ-position): This position is remote from the nitrogen's inductive effect.

C3 and C5 (β-positions): These positions are generally considered the most difficult to functionalize directly due to electronic deactivation caused by the inductive electron-withdrawing effect of the nitrogen atom. nih.gov

Catalyst-controlled reactions have emerged as a premier strategy for overcoming these selectivity challenges. nih.govnih.gov Dirhodium catalysts, for example, are highly effective in mediating C-H insertion reactions with donor/acceptor carbenes. nih.govnih.govd-nb.info The choice of the rhodium catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to different positions. nih.govnih.gov For instance, specific rhodium catalysts can selectively functionalize the C2 position. nih.govnih.gov Palladium-catalyzed reactions, often using a directing group, have also been developed for the arylation of unactivated C4 C-H bonds in piperidine derivatives. acs.orgnih.gov

Given that the C3 position is already substituted in the target molecule, direct C-H functionalization would target the C2, C4, C5, and C6 positions. Functionalization at C3 is more challenging but can be achieved through indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor followed by reductive ring-opening. nih.govnih.gov The existing 1-methyl and 3-(2-chloroethyl) groups will exert steric and electronic influences on the regiochemical outcome of these reactions, a factor that must be considered in synthetic design.

| Target Position | Methodology | Catalyst System (Example) | Reaction Type |

|---|---|---|---|

| C2 (α) | Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | Carbene Insertion |

| C4 (γ) | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ with Aminoquinoline Directing Group | Arylation |

| C2 (α) | Iminium Ion Formation & Trapping | N-Oxide formation followed by nucleophilic addition | Alkylation, Azinylation |

| C3 (β) | Indirect: Cyclopropanation/Ring-Opening | (1) Rh-catalyzed cyclopropanation of tetrahydropyridine (2) Reductive opening | Alkylation |

Conjugation Strategies for Material Science or Biosensor Research

The functional handles on this compound make it a candidate for conjugation to larger molecules, polymers, or surfaces for applications in material science and biosensor development. Conjugation strategies typically leverage the most reactive sites of the molecule to form stable, covalent linkages.

For Material Science: The chloroethyl group is an ideal anchor for grafting the molecule onto polymer backbones or surfaces. For example, polymers containing nucleophilic functional groups (e.g., amines, hydroxyls) can be modified by reaction with the chloroethyl moiety. This could be used to synthesize functional polymers with tailored properties, such as piperidine-based polyamides or polyurethanes. biosynce.com The incorporation of the piperidine motif can alter polymer characteristics like solubility, thermal stability, and chemical resistance. biosynce.com Another approach involves synthesizing piperazine- or piperidine-based bifunctional couplers that can then be used in polymerization reactions to create novel materials. researchgate.netnih.gov

For Biosensor Research: The development of electrochemical and optical biosensors often relies on the stable immobilization of probe molecules onto a transducer surface. nih.govnih.gov The chloroethyl group of this compound can be used for covalent attachment to appropriately functionalized sensor surfaces, such as gold, silica (B1680970), or carbon electrodes. nih.govresearchgate.net For instance, a gold surface can be modified with a self-assembled monolayer (SAM) of thiol-containing linkers, whose terminal ends are then reacted with the chloroethyl group. nih.gov This immobilization is a key step in creating a stable and reproducible sensor interface. nih.gov

Furthermore, piperidine derivatives themselves can be part of a recognition element in a biosensor. For example, a piperidine-functionalized metal complex has been successfully used as an optical DNA hybridization marker for the detection of dengue virus. nih.gov By conjugating this compound to other molecules like fluorophores, redox mediators, or specific binding ligands (e.g., biotin, peptides), it can be integrated into more complex biosensing platforms. The interaction of heterocyclic compounds with gold nanoparticles is also a widely used strategy for developing colorimetric sensors. doaj.org

| Application Area | Target Substrate | Coupling Chemistry | Rationale / Potential Use |

|---|---|---|---|

| Material Science | Amine-functionalized polymer | Nucleophilic substitution at chloroethyl group | Creation of functional polymers with modified physical properties. |

| Material Science | Epoxy resins | Reaction of piperidine N-H (of a precursor) or chloroethyl group with epoxide | Development of advanced composite materials. |

| Biosensors | Thiol-modified gold electrode | Nucleophilic substitution with surface-bound thiolate | Stable, covalent immobilization of the molecule for electrochemical sensing. |

| Biosensors | Amine-functionalized silica surface | Nucleophilic substitution at chloroethyl group | Creation of a modified surface for optical or affinity-based sensors. |

| Bioconjugation | Proteins, Peptides, or Dyes | Reaction of chloroethyl group with nucleophilic residues (e.g., Lys, Cys) | Labeling of biomolecules for imaging or diagnostic applications. |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthesis of N-(2-chloroethyl)piperidines often involves a two-step process: N-hydroxyethylation of the parent piperidine (B6355638) followed by chlorination using reagents like thionyl chloride. While effective, these methods can involve hazardous reagents and generate significant waste. Future research is poised to develop more efficient and environmentally benign synthetic strategies.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processes. purdue.edu By allowing precise control over reaction parameters like temperature and time, flow chemistry can minimize byproduct formation and handle potentially hazardous intermediates more safely. acsgcipr.orgnih.gov The synthesis of 3-(2-Chloroethyl)-1-methylpiperidine could be adapted to a flow process, potentially using safer chlorinating agents in a closed, automated system. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis represents a key pillar of green chemistry. unibo.it Recent advancements have demonstrated the use of enzymes, such as immobilized lipases, for the synthesis of various piperidine derivatives through multicomponent reactions. rsc.orgresearchgate.netrsc.org Research into enzymes capable of catalyzing the specific hydroxyethylation and subsequent bio-chlorination of 3-methylpiperidine (B147322) could lead to a highly sustainable, one-pot synthesis route. chemistryviews.orgnews-medical.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, higher throughput, better process control, reduced waste. acsgcipr.orgnih.gov | Development of a continuous, multi-step synthesis protocol; optimization of reaction conditions in microreactors. |

| Biocatalysis | Use of renewable catalysts, mild reaction conditions, high selectivity, reduced environmental impact. unibo.itrsc.org | Discovery and engineering of enzymes for selective N-alkylation and chlorination; development of reusable immobilized biocatalysts. researchgate.netrsc.org |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is typically dominated by nucleophilic substitution at the carbon bearing the chlorine atom. However, its structure allows for more complex and novel transformations that remain largely unexplored.

Intramolecular Cyclization: The chloroethyl group can act as a tether, enabling intramolecular reactions. Under basic conditions, N-(2-chloroethyl) ureas are known to cyclize into more active dihydrooxazol-2-amines. nih.gov Similar base-catalyzed intramolecular cyclization could potentially transform this compound into a bicyclic quaternary ammonium (B1175870) salt, a constrained scaffold with unique chemical properties. asianpubs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: While typically used with aryl or vinyl halides, modern palladium catalysis has expanded to include some alkyl halides. researchgate.nettaylorandfrancis.com Future research could investigate the feasibility of using this compound as a substrate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds, thereby opening up new pathways to complex piperidine derivatives. organic-chemistry.orgrsc.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, offering insights that can guide experimental work. osu.edursc.org

Density Functional Theory (DFT): DFT calculations can be employed to model the geometric and electronic structure of this compound. nih.govresearchgate.netnanobioletters.com Such studies can predict the preferred conformation of the piperidine ring, analyze the charge distribution, and calculate the energies of frontier molecular orbitals (HOMO-LUMO) to understand its reactivity. nih.govresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to map out the complete energy profiles of potential reactions, including the identification of transition states and intermediates. rsc.org This would be invaluable for understanding the mechanisms of novel transformations, such as intramolecular cyclizations or its participation in catalytic cycles, allowing for the rational optimization of reaction conditions. uni-muenchen.de

| Computational Method | Application to this compound | Potential Insights |